(4-Fluoro-3-methyl-5-propoxyphenyl)boronic acid
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Overview
Description
(4-Fluoro-3-methyl-5-propoxyphenyl)boronic acid is an organoboron compound with the molecular formula C10H14BFO3. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of a boronic acid group allows it to form stable covalent bonds with diols, making it useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-methyl-5-propoxyphenyl)boronic acid typically involves the borylation of an aryl halide precursor. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for the efficient handling of organolithium reagents and the subsequent borylation reaction, providing high yields and throughput . The use of continuous flow reactors also enhances safety and reproducibility in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-methyl-5-propoxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, making it a powerful tool in organic synthesis.
Hydrolysis: Boronic acids are susceptible to hydrolysis, especially under physiological pH conditions. This reaction converts the boronic acid to the corresponding phenol.
Oxidation: Boronic acids can be oxidized to form boronic esters or borates, depending on the oxidizing agent used.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, are used for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Phenols: Formed from the hydrolysis of the boronic acid group.
Boronic Esters: Formed from oxidation reactions.
Scientific Research Applications
(4-Fluoro-3-methyl-5-propoxyphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Fluoro-3-methyl-5-propoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the final biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4-Fluoro-3-methyl-5-propoxyphenyl)boronic acid is unique due to the presence of the propoxy group, which can influence its reactivity and solubility compared to other fluorinated boronic acids. This structural difference can make it more suitable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
(4-fluoro-3-methyl-5-propoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO3/c1-3-4-15-9-6-8(11(13)14)5-7(2)10(9)12/h5-6,13-14H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVOFPAWTLZEJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)OCCC)F)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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